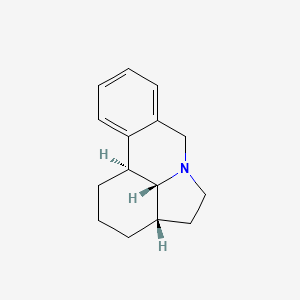

Galanthan

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H19N |

|---|---|

Molecular Weight |

213.32 g/mol |

IUPAC Name |

(1S,12S,16R)-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6-triene |

InChI |

InChI=1S/C15H19N/c1-2-6-13-12(4-1)10-16-9-8-11-5-3-7-14(13)15(11)16/h1-2,4,6,11,14-15H,3,5,7-10H2/t11-,14-,15+/m0/s1 |

InChI Key |

CDIONMUWHFYLPO-TUKIKUTGSA-N |

SMILES |

C1CC2CCN3C2C(C1)C4=CC=CC=C4C3 |

Isomeric SMILES |

C1C[C@H]2CCN3[C@H]2[C@@H](C1)C4=CC=CC=C4C3 |

Canonical SMILES |

C1CC2CCN3C2C(C1)C4=CC=CC=C4C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Galanthan Alkaloid Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of galanthamine (B1674398), a critically important alkaloid used in the treatment of Alzheimer's disease. The pathway is detailed from its primary metabolic precursors to the final active compound, with a focus on the enzymatic steps, key intermediates, and regulatory mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic engineering.

The Core Biosynthetic Pathway

The biosynthesis of galanthamine is a complex process that originates from the aromatic amino acids L-phenylalanine and L-tyrosine. The pathway can be broadly categorized into several key stages: the formation of the precursor norbelladine (B1215549), its subsequent methylation, an intramolecular oxidative coupling reaction to form the characteristic tetracyclic core, and final modification steps to yield galanthamine.[1]

Formation of Norbelladine: The Gateway to Amaryllidaceae Alkaloids

The initial steps of the pathway involve the conversion of L-phenylalanine and L-tyrosine into 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA) and tyramine (B21549), respectively.[1] L-phenylalanine is first converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) and p-coumarate 3-hydroxylase (C3H) to yield caffeic acid, a precursor to 3,4-DHBA.[1] Concurrently, L-tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to produce tyramine.[1]

These two intermediates, 3,4-DHBA and tyramine, then undergo a condensation reaction to form norbelladine, the common precursor to all Amaryllidaceae alkaloids.[1][2] This crucial step is catalyzed by the synergistic action of two enzymes: norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR) .[1][2][3][4] NBS catalyzes the initial condensation to form an unstable imine intermediate, which is then reduced by NR to yield norbelladine.[1][2]

Methylation and Formation of the Galanthamine Scaffold

Following its formation, norbelladine undergoes a critical methylation step catalyzed by norbelladine 4'-O-methyltransferase (N4OMT) to produce 4'-O-methylnorbelladine.[1][5] This intermediate is a key branch point in the biosynthesis of various Amaryllidaceae alkaloids.[1] For the synthesis of galanthamine, 4'-O-methylnorbelladine undergoes an intramolecular para-ortho' oxidative C-C coupling reaction.[1][6] This pivotal step is catalyzed by a specific cytochrome P450 enzyme, CYP96T1 , and results in the formation of the characteristic tetracyclic core of galanthamine, yielding N-demethylnarwedine.[1][7][8]

Final Steps to Galanthamine

The final steps in the biosynthesis of galanthamine involve the reduction of the ketone group in N-demethylnarwedine to a hydroxyl group, forming N-demethylgalanthamine. This is followed by an N-methylation step to yield the final product, galanthamine.[1][6] The selective N-demethylation of galanthamine to norgalanthamine has also been reported.[9]

Quantitative Data on Key Enzymes

A comprehensive understanding of the galanthamine biosynthetic pathway requires quantitative data on the key enzymes involved. The following table summarizes available data from various studies.

| Enzyme | Substrate(s) | Product(s) | Organism | Km (µM) | kcat (s⁻¹) | Optimal pH | Optimal Temp (°C) | Reference |

| NBS & NR | Tyramine, 3,4-DHBA | Norbelladine | Narcissus papyraceus, Leucojum aestivum | N/A | N/A | N/A | N/A | [2][3][4] |

| N4OMT | Norbelladine | 4'-O-methylnorbelladine | Narcissus sp. aff. pseudonarcissus | 12.8 ± 1.6 | 0.011 ± 0.0003 | 7.5 | 35 | [10] |

| CYP96T1 | 4'-O-methylnorbelladine | N-demethylnarwedine | Narcissus sp. | N/A | N/A | N/A | N/A | [1][7][8] |

| EeAChE | Acetylthiocholine | Thiocholine | Electrophorus electricus | IC₅₀ = 2.76 µM (for N-Desmethyl Galanthamine) | N/A | N/A | N/A | [11] |

Note: N/A indicates that the data was not available in the cited sources.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the galanthamine biosynthetic pathway.

Extraction and Quantification of Galanthamine and its Precursors

This protocol is adapted from methods described for the analysis of galanthamine and its precursors in plant tissues.[12]

Materials:

-

Freeze-dried plant tissue

-

70% HPLC grade ethanol

-

Ultrasonicator

-

Centrifuge

-

HPLC-MS system

Procedure:

-

Weigh approximately 0.2 g of freeze-dried plant tissue.

-

Add 2 ml of 70% HPLC grade ethanol.

-

Extract the sample by ultrasonication.

-

Centrifuge the sample to pellet the solid material.

-

Collect the supernatant for analysis.

-

Analyze the extracted metabolites using an HPLC-MS system to identify and quantify L-phenylalanine, trans-cinnamic acid, 4-hydroxycinnamic acid, 4-hydroxybenzaldehyde, 3,4-dihydroxycinnamic acid, 3,4-dihydroxybenzaldehyde, L-tyrosine, tyramine, norbelladine, 4′-O-methylnorbelladine, N-demethylgalanthamine, and galanthamine.

Enzyme Activity Assays

LlTYDC Enzyme Activity Assay: This protocol describes the assay for tyrosine decarboxylase (TYDC) activity.[12]

Materials:

-

Recombinant GST-tagged LlTYDC protein

-

Reaction buffer

-

L-tyrosine (substrate)

-

HPLC system for product quantification

Procedure:

-

Purify the recombinant GST-tagged LlTYDC protein. The expected size is ~83 kDa.

-

Set up the reaction mixture containing the purified enzyme and L-tyrosine in the appropriate reaction buffer.

-

Incubate the reaction at the optimal temperature and for a specific duration.

-

Stop the reaction.

-

Analyze the reaction mixture using HPLC to quantify the amount of tyramine produced.

Visualizations

Galanthan Alkaloid Biosynthesis Pathway

Caption: The biosynthetic pathway of galanthamine from primary metabolites.

Experimental Workflow for Pathway Elucidation

Caption: A typical experimental workflow for elucidating the galanthamine biosynthetic pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine [frontiersin.org]

- 3. Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer's drug galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. soc.chim.it [soc.chim.it]

- 7. Frontiers | Biosynthesis of plant neuroactive alkaloids treating Alzheimer’s disease [frontiersin.org]

- 8. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective N-Demethylation of galanthamine to norgalanthamine via a non classical Polonovski reaction - Lookchem [lookchem.com]

- 10. biorxiv.org [biorxiv.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Frontiers | Transcriptomic and Metabolomic Analyses Reveals That Exogenous Methyl Jasmonate Regulates Galanthamine Biosynthesis in Lycoris longituba Seedlings [frontiersin.org]

The Discovery and Isolation of Galanthamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galanthamine (B1674398), a tertiary alkaloid, is a cornerstone in the symptomatic treatment of mild to moderate Alzheimer's disease. Its therapeutic efficacy is rooted in a dual mechanism of action: the reversible, competitive inhibition of acetylcholinesterase (AChE) and the allosteric potentiation of nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides a comprehensive overview of the seminal discovery and subsequent isolation of galanthamine, with a particular focus on its initial extraction from Galanthus woronowii (Woronow's snowdrop). Detailed experimental protocols for both historical and modern isolation techniques are presented, alongside a thorough summary of quantitative data. Furthermore, this guide illustrates the key signaling pathways associated with galanthamine's multifaceted mode of action through detailed diagrams.

Historical Discovery and Initial Isolation

The journey of galanthamine from a compound in a Caucasian flower to a clinically significant pharmaceutical began in the mid-20th century. While Soviet researchers first reported the presence of unidentified alkaloids in the common snowdrop (Galanthus nivalis) in the 1940s, the definitive isolation and characterization of galanthamine are credited to the Soviet scientists N.V. Proskurnina and A.P. Yakovleva in 1952.[1] They successfully isolated the alkaloid from the bulbs of the Caucasian snowdrop, Galanthus woronowii.[1] This pivotal discovery paved the way for extensive pharmacological investigation into its properties.

Subsequent research, notably by the Bulgarian chemist Dimitar Paskov, led to the development of the first industrial process for galanthamine extraction in 1959. This process utilized various species of Galanthus and other plants from the Amaryllidaceae family, some of which had been used in Eastern European traditional medicine.[1] Initially, galanthamine was employed for various neurological conditions, including myasthenia gravis and poliomyelitis, before its significant potential in treating Alzheimer's disease was recognized.[1]

Physicochemical Properties of Galanthamine

Galanthamine in its pure form is a white, crystalline powder. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₁NO₃ | [2] |

| Molar Mass | 287.35 g/mol | [2] |

| Melting Point | 126-127 °C | [3] |

| Specific Optical Rotation ([α]D²⁰) | -118.8° (c = 1.378 in ethanol) | [3] |

| Solubility | Fairly soluble in hot water; freely soluble in alcohol, acetone (B3395972), chloroform (B151607). Less soluble in benzene, ether. | [3] |

Experimental Protocols for Isolation and Purification

The isolation of galanthamine from its natural sources involves a series of extraction and purification steps. Below are detailed protocols for the original method, as well as more contemporary techniques.

Original Isolation Method from Galanthus woronowii Bulbs (Proskurnina and Yakovleva, 1952)

This protocol is based on the seminal 1952 publication and represents the foundational method for galanthamine isolation.

Step 1: Initial Extraction

-

Air-dried and finely powdered bulbs of Galanthus woronowii are subjected to extraction with a suitable organic solvent, such as chloroform or diethyl ether, to isolate the crude alkaloid mixture.

Step 2: Acid-Base Liquid-Liquid Extraction

-

The organic extract containing the crude alkaloids is treated with a dilute acid solution (e.g., sulfuric acid). This protonates the basic alkaloids, including galanthamine, causing them to partition into the aqueous phase.

-

The acidic aqueous phase is then washed with a non-polar organic solvent to remove neutral impurities.

-

The aqueous phase is subsequently made alkaline by the addition of a base, such as sodium carbonate or ammonia (B1221849). This deprotonates the alkaloids, rendering them soluble in organic solvents again.

-

The alkaline aqueous solution is then extracted multiple times with an organic solvent (e.g., diethyl ether or chloroform) to recover the purified alkaloid mixture.

Step 3: Purification and Crystallization

-

The combined organic extracts are evaporated to dryness to yield a crude alkaloid residue.

-

This residue is then subjected to further purification, likely involving column chromatography over alumina, to separate galanthamine from other co-extracted alkaloids.

-

The purified galanthamine fraction is then crystallized from a suitable solvent, such as benzene, to yield the final product as white crystals.

Modern Ultrasound-Assisted Extraction (UAE) from Galanthus woronowii Bulbs

This method utilizes ultrasonication to enhance extraction efficiency and is optimized for laboratory-scale preparations.[4]

Plant Material Preparation:

-

Fresh bulbs of Galanthus woronowii are washed, dried, and ground into a fine powder.

Extraction Parameters:

-

Solvent: Aqueous solution with an adjusted pH.

-

Solvent/Material Ratio: 40.70 mL/g.[4]

-

Extraction Time: 32.89 minutes.[4]

-

Extraction Temperature: Optimized between 30-70°C.[4]

Procedure:

-

The powdered bulb material is suspended in the extraction solvent at the specified ratio.

-

The mixture is subjected to ultrasonication for the designated time and at the optimal temperature.

-

Following extraction, the mixture is filtered to separate the liquid extract from the solid plant material.

-

The resulting extract, rich in galanthamine and other alkaloids, is then ready for further purification steps as outlined in the industrial-scale protocol. This optimized UAE method has been reported to yield approximately 0.470% galanthamine.[4]

Industrial-Scale Isolation from Amaryllidaceae Bulbs

This protocol outlines a general and scalable method for the extraction and purification of galanthamine.[1][5]

Step 1: Alkalinization and Initial Extraction

-

Air-dried and comminuted bulbs are thoroughly mixed with a powdered alkali, such as sodium carbonate, to convert alkaloid salts into their free base form.[1][5]

-

The alkalinized material is then repeatedly extracted with a non-polar organic solvent like dichloroethane or diethyl ether. The solvent is decanted after each extraction.[1][5]

Step 2: Acid-Base Liquid-Liquid Extraction

-

The combined organic extracts are partitioned with a dilute acid solution (e.g., 10% sulfuric acid). This protonates the galanthamine and other alkaloids, causing them to move into the aqueous phase.[1][5]

-

The acidic aqueous phase is washed with a non-polar solvent (e.g., diethyl ether) to eliminate any remaining neutral impurities.[1]

-

The aqueous phase is then made alkaline (pH 7-8) with an aqueous ammonia solution. The pH is further increased to approximately 14 by saturation with potassium carbonate (potash).[1]

-

The deprotonated galanthamine is then extracted back into an organic solvent, typically diethyl ether.[1]

Step 3: Purification and Crystallization

-

The combined ether extracts are evaporated to dryness, yielding a residue containing the crude galanthamine.[1]

-

This residue is dissolved in acetone, and aluminum oxide is added to adsorb impurities. The mixture is stirred and then filtered.[1]

-

The acetone is evaporated, and the resulting oily residue is dissolved in a minimal amount of a suitable solvent, such as isopropanol.[1][5]

-

Crystallization is induced, and the resulting white crystals of galanthamine base are collected. This process can yield galanthamine with a purity exceeding 99%.[1]

Quantitative Data

The concentration of galanthamine can vary depending on the plant species, the part of the plant, and the extraction method employed.

Table 1: Galanthamine Content in Galanthus Species

| Plant Species | Plant Part | Galanthamine Content (% of Dry Weight) | Reference(s) |

| Galanthus woronowii | Leaves | ~0.070% | [6] |

| Galanthus woronowii | Bulbs | ~0.040% | [6] |

| Galanthus nivalis | Leaves | ~0.070% | [6] |

| Galanthus nivalis | Bulbs | ~0.040% | [6] |

| Galanthus elwesii | Leaves | ~0.070% | [6] |

| Galanthus elwesii | Bulbs | ~0.040% | [6] |

Table 2: Yield of Galanthamine from Various Extraction Methods

| Plant Source | Extraction Method | Yield (% of Dry Weight) | Reference(s) |

| Galanthus woronowii Bulbs | Ultrasound-Assisted Extraction | ~0.470% | [4] |

| Narcissus pseudonarcissus 'Carlton' Bulbs | Solvent Extraction | 0.10-0.13% | [7] |

| Leucojum aestivum | Solvent Extraction | 0.0028-0.2104% | [8] |

Signaling Pathways and Mechanism of Action

Galanthamine's therapeutic effects are primarily attributed to its dual interaction with the cholinergic system.

Acetylcholinesterase (AChE) Inhibition

Galanthamine acts as a competitive and reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[2][9] By inhibiting AChE, galanthamine increases the concentration and prolongs the action of acetylcholine, thereby enhancing cholinergic neurotransmission.[2] This is particularly relevant in Alzheimer's disease, which is characterized by a deficit in cholinergic function.

Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs)

In addition to its role as an AChE inhibitor, galanthamine also acts as a positive allosteric modulator of nicotinic acetylcholine receptors.[10][11] It binds to a site on the nAChR that is distinct from the acetylcholine binding site.[11] This binding event induces a conformational change in the receptor that increases its sensitivity to acetylcholine, thereby potentiating the effects of the neurotransmitter.[10][11] This allosteric modulation further enhances cholinergic signaling.[10]

Conclusion

The discovery and isolation of galanthamine from Galanthus woronowii represent a landmark achievement in natural product chemistry and drug development. The pioneering work of Proskurnina and Yakovleva laid the foundation for the development of a critical therapeutic agent for Alzheimer's disease. The evolution of isolation techniques from classical solvent extraction to modern methods like ultrasound-assisted extraction has significantly improved the efficiency and purity of galanthamine production. Its unique dual mechanism of action, involving both acetylcholinesterase inhibition and allosteric modulation of nicotinic receptors, underscores its complex and effective pharmacological profile, offering a multifaceted approach to enhancing cholinergic function in the brain. Continued research into the properties and applications of galanthamine and its derivatives holds promise for the future of neurodegenerative disease treatment.

References

- 1. benchchem.com [benchchem.com]

- 2. Galantamine - Wikipedia [en.wikipedia.org]

- 3. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US6573376B2 - Process for the isolation of galanthamine - Google Patents [patents.google.com]

- 6. file.sdiarticle3.com [file.sdiarticle3.com]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. Making sure you're not a bot! [catalogue.nla.gov.au]

- 9. benchchem.com [benchchem.com]

- 10. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Galanthan Scaffold: A Technical Guide for Drug Development Professionals

The galanthan scaffold is a tetracyclic ring system that forms the core of a class of naturally occurring alkaloids, most notably galantamine. This complex and rigid three-dimensional structure has garnered significant attention in medicinal chemistry due to its inherent biological activity and its potential as a template for the design of novel therapeutic agents. This document provides a detailed overview of the this compound scaffold, including its chemical structure, physicochemical properties, synthetic methodologies, and its role in modulating cholinergic signaling pathways.

Chemical Structure and Physicochemical Properties

The this compound scaffold is a nitrogen-containing tetracyclic system. According to IUPAC nomenclature, the parent compound is named (1S,12S,16R)-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6-triene.[1] The structure consists of a hydrodibenzofuran moiety fused to a nitrogen-containing ring system.

The numbering of the this compound ring system, as it is commonly presented for its derivatives like galantamine, follows a specific pattern essential for the unambiguous identification of substituted analogues.

Table 1: Physicochemical Properties of the this compound Parent Scaffold

| Property | Value | Source |

| Molecular Formula | C15H19N | PubChem[1] |

| Molecular Weight | 213.32 g/mol | PubChem[1] |

| IUPAC Name | (1S,12S,16R)-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6-triene | PubChem[1] |

| SMILES | C1C[C@H]2CCN3[C@H]2--INVALID-LINK--C4=CC=CC=C4C3 | PubChem[1] |

Synthesis of the this compound Scaffold

The total synthesis of galantamine, and thus the construction of the this compound scaffold, has been a significant challenge and a landmark achievement in organic synthesis. Numerous strategies have been developed, often featuring an oxidative phenol (B47542) coupling as a key step to construct the characteristic spirocyclic dienone intermediate.

One of the earliest and most notable syntheses was reported by Barton and Kirby in 1962, which was biomimetic in its approach.[2] A more recent and widely recognized approach is the Trost total synthesis. Below is a summarized protocol based on the key transformations in these synthetic routes.

Representative Experimental Protocol: Biomimetic-Inspired Synthesis

The construction of the this compound core often proceeds via the synthesis of a key precursor, narwedine, which is subsequently reduced to form the allylic alcohol present in galantamine.

Key Steps:

-

Precursor Synthesis: The synthesis begins with the preparation of a suitably substituted phenolic precursor, such as 4'-O-methylnorbelladine, which is derived from commercially available starting materials like isovanillin (B20041) and tyramine.[2][3]

-

Oxidative Phenol Coupling: This is the crucial step for the formation of the tetracyclic core. The phenolic precursor undergoes an intramolecular oxidative coupling reaction. A common reagent for this transformation is potassium ferricyanide (B76249) (K3[Fe(CN)6]) in a biphasic system (e.g., toluene/water) with a base like potassium carbonate.[3] This reaction creates the spirocyclic dienone structure of narwedine.

-

Stereoselective Reduction: The resulting narwedine, which possesses the core this compound scaffold, is then stereoselectively reduced to introduce the hydroxyl group and the double bond in the correct configuration as found in galantamine. A common reducing agent for this transformation is lithium aluminium hydride (LiAlH4).[2] This reduction can yield both galanthamine (B1674398) and its epimer, epi-galanthamine, which can be separated chromatographically.

Biological Activity and Signaling Pathway

The this compound scaffold is the foundation for the biological activity of galantamine, a drug approved for the treatment of mild to moderate Alzheimer's disease.[1] Galantamine exerts its therapeutic effects through a dual mechanism of action centered on the cholinergic system.

-

Acetylcholinesterase (AChE) Inhibition: Acetylcholine (B1216132) (ACh) is a neurotransmitter crucial for learning and memory. In Alzheimer's disease, there is a decline in cholinergic neurons, leading to reduced ACh levels. Acetylcholinesterase (AChE) is the enzyme that degrades ACh in the synaptic cleft. Galantamine is a competitive and reversible inhibitor of AChE.[4] By blocking AChE, it increases the concentration and duration of action of ACh in the synapse, thereby enhancing cholinergic neurotransmission.

-

Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs): In addition to AChE inhibition, galantamine acts as a positive allosteric modulator (PAM) at nicotinic acetylcholine receptors.[5] It binds to a site on the nAChR that is distinct from the acetylcholine binding site. This binding induces a conformational change in the receptor that increases its sensitivity to acetylcholine.[5] This allosteric modulation further amplifies the cholinergic signal.

The enhanced cholinergic signaling is believed to lead to improvements in cognitive function for individuals with Alzheimer's disease.[4]

References

- 1. Treating disorders across the lifespan by modulating cholinergic signaling with galantamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. Galantamine total synthesis - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]

The Dual-Pronged Neuromodulatory Action of Galanthamine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanism of action of Galanthamine, a tertiary alkaloid utilized in the symptomatic treatment of mild to moderate Alzheimer's disease.[1][2] This document, intended for researchers, scientists, and drug development professionals, elucidates the dual pharmacological activities of Galanthamine: competitive, reversible inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[3][4][5]

Acetylcholinesterase Inhibition

A primary mechanism of Galanthamine is its role as a selective, competitive, and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][6] By binding to AChE, Galanthamine increases the synaptic concentration and prolongs the action of ACh, thereby enhancing cholinergic neurotransmission.[3][7] This is particularly relevant in the context of Alzheimer's disease, which is characterized by a deficit in cholinergic function.[8]

The inhibitory potency of Galanthamine against AChE is influenced by the enzyme source and experimental conditions.[3] Lineweaver-Burk and Michaelis-Menten plots demonstrate that Galanthamine acts as a competitive inhibitor of AChE.[9] X-ray crystallography studies of Galanthamine bound to Torpedo californica acetylcholinesterase (TcAChE) reveal that it binds at the base of the active site gorge.[10] It interacts with both the choline-binding site (Trp-84) and the acyl-binding pocket (Phe-288, Phe-290).[10] A key interaction is a strong hydrogen bond between the hydroxyl group of Galanthamine and Glu-199 of the enzyme.[10]

Quantitative Data: Acetylcholinesterase Inhibition

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 0.31 µg/mL | Not Specified | [11] |

| IC50 | 30 µM | Human brain | [12] |

| Ki | ~100 times less potent than donepezil (B133215) | Not Specified | [13] |

Allosteric Potentiation of Nicotinic Acetylcholine Receptors

Beyond its action on AChE, Galanthamine uniquely functions as an allosteric potentiating ligand (APL) of nAChRs.[5][8][14] This means it binds to a site on the nAChR that is distinct from the acetylcholine binding site, positively modulating the receptor's response to ACh.[8] This sensitizing action on nAChRs is a key differentiator from other AChE inhibitors like donepezil and rivastigmine, which do not share this property and may even block nAChR activity at higher concentrations.[14][15]

Galanthamine has been shown to potentiate several nAChR subtypes, including the most abundant subtypes in the human brain, α4β2, as well as α7, α3β4, and α6β4.[12][14][15] This potentiation occurs at concentrations (0.1-1 µM) that are relevant to the cerebrospinal fluid concentrations observed in patients receiving therapeutic doses.[15] At concentrations above 10 µM, Galanthamine can act as an inhibitor of nAChRs.[15] The allosteric modulation leads to an increase in the frequency of channel opening in response to an agonist, which in turn enhances downstream cellular signaling.[16]

It is important to note that there is some controversy in the literature, with some studies reporting a lack of positive allosteric modulation at human α4β2 or α7 nAChRs.[17][18] These discrepancies may arise from different experimental conditions and systems used.

Signaling Pathways and Downstream Effects

The allosteric potentiation of nAChRs by Galanthamine triggers a cascade of downstream events. Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations, primarily Na+ and Ca2+. The resulting increase in intracellular Ca2+ concentration is a critical second messenger that modulates a variety of cellular responses.[19][20] This includes the enhanced release of several neurotransmitters, such as dopamine, noradrenaline, glutamate, and GABA.[19][21] For instance, Galanthamine has been shown to potentiate nicotine-evoked increases in intracellular Ca2+ and the release of [3H]noradrenaline in SH-SY5Y cells.[19][20] This modulation of various neurotransmitter systems is thought to contribute to the cognitive and behavioral benefits of Galanthamine.[2][21]

Quantitative Data: Nicotinic Acetylcholine Receptor Modulation

| nAChR Subtype | Effect | Galanthamine Concentration | Agonist | System | Reference |

| α7 (human) | Potentiation (22% increase in current) | 0.1 µM | 250 µM ACh | Xenopus oocytes | [12][22] |

| α7 (human) | Inhibition | > 0.1 µM | ACh | Xenopus oocytes | [12][22] |

| α4β2 (human) | Potentiation | 0.1 - 1 µM | Agonist | HEK-293 cells | [15] |

| α3β4 (human) | Potentiation | 0.1 - 1 µM | Agonist | HEK-293 cells | [15] |

| α6β4 (human) | Potentiation | 0.1 - 1 µM | Agonist | HEK-293 cells | [15] |

| Torpedo nAChR | Potentiation | 1 µM | ACh | Xenopus oocytes | [12][22] |

| SH-SY5Y cells | Potentiation of Ca2+ influx and Noradrenaline release | 1 µM (maximum) | Nicotine | SH-SY5Y cells | [19][20] |

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.[23]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), measured spectrophotometrically at 412 nm.

Generalized Protocol:

-

Reagent Preparation:

-

50 mM Tris-HCl buffer, pH 8.0.

-

Substrate solution: Acetylthiocholine iodide (ATCI) in buffer.

-

DTNB solution in buffer.

-

AChE enzyme solution from a specified source (e.g., electric eel, human recombinant).

-

Galanthamine solutions at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate or cuvette, add Tris-HCl buffer, DTNB solution, and the Galanthamine solution (or buffer for control).

-

Add the AChE enzyme solution and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI substrate solution.

-

Measure the change in absorbance at 412 nm over time.

-

-

Data Analysis:

-

Calculate the rate of reaction (enzyme activity).

-

Determine the percentage of inhibition for each Galanthamine concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of Galanthamine concentration to determine the IC50 value.

-

For kinetic analysis (to determine Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor. Data can be analyzed using Lineweaver-Burk plots.[23]

-

Radioligand Binding Assay for nAChRs

This assay determines if and how Galanthamine binds to nAChRs, specifically whether it competes with known ligands for the agonist binding site.[24]

Principle: The assay measures the ability of unlabeled Galanthamine to displace a radiolabeled ligand that is known to bind to a specific site on the nAChR.

Generalized Protocol:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the nAChR subtype of interest in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash and resuspend the membranes in the assay buffer.[24]

-

-

Binding Reaction:

-

Incubate the membrane preparation with a specific radiolabeled ligand (e.g., [3H]epibatidine for α4β2, [125I]α-bungarotoxin for α7).[24]

-

Add increasing concentrations of unlabeled Galanthamine.

-

Incubate to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters with cold buffer to reduce non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of Galanthamine.

-

Calculate the IC50 value. If Galanthamine does not displace the radioligand, it suggests binding to an allosteric site rather than the orthosteric (agonist-binding) site.[24]

-

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This technique directly measures the ion currents flowing through nAChRs in response to agonists and modulators.[24]

Principle: Xenopus oocytes or other suitable cells are engineered to express a specific nAChR subtype. Two microelectrodes are inserted into the cell, one to control the membrane potential (voltage clamp) and the other to measure the resulting current.

Generalized Protocol:

-

Cell Preparation:

-

Inject cRNA encoding the desired nAChR subunits into Xenopus oocytes.

-

Allow several days for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber and perfuse with a saline solution.

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply a specific concentration of an agonist (e.g., ACh) to elicit an inward current.

-

Co-apply the agonist with various concentrations of Galanthamine and record the changes in the current's amplitude, activation, and desensitization kinetics.[24]

-

-

Data Analysis:

-

Measure the peak amplitude of the evoked currents in the presence and absence of Galanthamine.

-

Construct dose-response curves to determine the EC50 for potentiation or IC50 for inhibition.[24]

-

Conclusion

Galanthamine's pharmacological profile is distinguished by its dual mechanism of action, which contributes to its therapeutic efficacy in Alzheimer's disease.[3] Its ability to both inhibit acetylcholinesterase and positively modulate nicotinic acetylcholine receptors provides a multi-faceted approach to enhancing cholinergic neurotransmission.[3][4] The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of Galanthamine and other dual-action cholinergic agents, which hold promise for the development of more effective treatments for neurodegenerative disorders.

References

- 1. youtube.com [youtube.com]

- 2. Galantamine: additional benefits to patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Galantamine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jddtonline.info [jddtonline.info]

- 7. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure of acetylcholinesterase complexed with (-)-galanthamine at 2.3 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Galantamine is an allosterically potentiating ligand of the human alpha4/beta2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Galantamine, an Acetylcholinesterase Inhibitor and Positive Allosteric Modulator of Nicotinic Acetylcholine Receptors, Attenuates Nicotine Taking and Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Galantamine enhances dopaminergic neurotransmission in vivo via allosteric potentiation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effect of galantamine on the human alpha7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

The Evolving Landscape of Cholinesterase Inhibition: A Technical Guide to the Pharmacological Properties of Galantamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galantamine, a tertiary alkaloid originally isolated from the snowdrop plant (Galanthus nivalis), has long been a cornerstone in the symptomatic treatment of Alzheimer's disease (AD). Its therapeutic efficacy is primarily attributed to its dual mechanism of action: competitive, reversible inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine (B1216132) receptors (nAChRs). This unique pharmacological profile has spurred extensive research into the development of novel galantamine derivatives with enhanced potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of the pharmacological properties of these derivatives, focusing on their structure-activity relationships, experimental evaluation, and the intricate signaling pathways they modulate.

Core Pharmacological Properties

The therapeutic potential of galantamine derivatives is intrinsically linked to their ability to modulate the cholinergic system, which is severely compromised in AD. The primary pharmacological targets are acetylcholinesterase and nicotinic acetylcholine receptors.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

The principal mechanism of action for galantamine and its derivatives is the inhibition of AChE, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, these compounds increase the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission. Many derivatives have been synthesized to optimize this inhibitory activity, not only against AChE but also against butyrylcholinesterase (BChE), another cholinesterase that plays a compensatory role in ACh hydrolysis in the AD brain.

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the AChE and BChE inhibitory activities of a selection of galantamine derivatives, showcasing the impact of various structural modifications.

| Derivative Class | Compound | hAChE IC50 (µM) | hBChE IC50 (µM) | Selectivity Index (BChE/AChE) | Reference |

| Parent Compound | Galantamine | 0.31 µg/mL | 9.9 µg/mL | 31.9 | [1] |

| Peptide Hybrids | Galantamine-Peptide Hybrid 1 | > Galantamine | - | - | [2] |

| Galantamine-Peptide Hybrid 2 | > Galantamine | - | - | [2] | |

| D-Ring Opened Analogs | Compound 3 | Potent Inhibition | - | - | |

| Compound 5 | Potent Inhibition | - | - | ||

| Galantamine-Memantine Hybrids | Compound 1 (ARN14140) | - | - | - | [3] |

| Compound 2 | 0.115 | 0.421 | 3.66 | [3] | |

| Memagal (Compound 5) | 0.00116 | - | - | [4] | |

| Other Derivatives | AChE/BChE-IN-16 (C7) | 0.030 | 0.048 | 1.6 | [1] |

| Compound C2 | 0.5139 | 0.3577 | 0.70 |

Note: IC50 values for Galantamine are presented in µg/mL as reported in the source. Conversion to molarity requires the molecular weight of galantamine hydrobromide.

Allosteric Modulation of Nicotinic Acetylcholine Receptors

A key feature that distinguishes galantamine from other AChE inhibitors is its ability to act as a positive allosteric modulator (PAM) of nAChRs. This means it binds to a site on the receptor distinct from the acetylcholine binding site, enhancing the receptor's response to its natural agonist. This allosteric sensitization is particularly significant for α7 and α4β2 nAChR subtypes, which are implicated in cognitive processes and are downregulated in AD. The potentiation of nAChR function contributes to increased neurotransmitter release and neuroprotective effects. Research on galantamine derivatives continues to explore this unique property, aiming to develop compounds with tailored allosteric modulatory activity.

Key Signaling Pathways

The pharmacological effects of galantamine derivatives are mediated through complex intracellular signaling cascades. Understanding these pathways is crucial for the rational design of new therapeutic agents.

Cholinergic Signaling Pathway

The primary pathway influenced by galantamine and its derivatives is the cholinergic signaling pathway. By inhibiting AChE, these compounds elevate synaptic ACh levels, leading to enhanced activation of both muscarinic and nicotinic receptors on postsynaptic neurons. This, in turn, modulates downstream signaling cascades involved in learning, memory, and attention.

Caption: Cholinergic signaling pathway modulated by Galantamine derivatives.

Nicotinic Receptor-Mediated Neuroprotective Pathways

The allosteric modulation of nAChRs, particularly the α7 subtype, by galantamine derivatives triggers several neuroprotective signaling cascades. Activation of α7 nAChRs can lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway. These pathways are crucial for promoting cell survival, reducing apoptosis, and protecting against amyloid-β (Aβ) and glutamate-induced neurotoxicity.

Caption: Neuroprotective signaling pathways activated by Galantamine derivatives.

Experimental Protocols

The pharmacological evaluation of galantamine derivatives relies on a battery of well-established in vitro and in vivo assays. Below are detailed methodologies for two key experiments.

Determination of Acetylcholinesterase Inhibitory Activity (Ellman's Assay)

This spectrophotometric method is widely used to quantify the AChE inhibitory activity of compounds.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (B1204863) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the hydrolysis of the substrate acetylthiocholine (B1193921) by AChE. The rate of color formation is proportional to AChE activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.

Materials:

-

96-well microplate

-

Spectrophotometer (plate reader)

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

Test compounds (Galantamine derivatives)

-

Positive control (e.g., Galantamine)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compounds and the positive control in an appropriate solvent (e.g., DMSO), and then further dilute in phosphate buffer.

-

-

Assay in 96-well plate:

-

Add 25 µL of phosphate buffer to each well.

-

Add 25 µL of the test compound solution at various concentrations to the test wells.

-

Add 25 µL of the solvent vehicle to the control wells.

-

Add 25 µL of the AChE solution to all wells except the blank. Add 25 µL of phosphate buffer to the blank wells.

-

Mix gently and pre-incubate the plate at 37°C for 15 minutes.

-

Add 25 µL of the DTNB solution to all wells.

-

Initiate the reaction by adding 25 µL of the ATCI solution to all wells.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Experimental workflow for the Ellman's Assay.

Passive Avoidance Test for Memory Assessment in Mice

This behavioral test is used to evaluate the effect of compounds on learning and memory.

Principle: The test is based on the innate preference of rodents for dark environments. The apparatus consists of two compartments, one lit and one dark, connected by a door. During the training session, the mouse receives a mild foot shock upon entering the dark compartment. In the subsequent test session, the latency to re-enter the dark compartment is measured as an indicator of memory retention. A longer latency suggests better memory of the aversive stimulus.

Materials:

-

Passive avoidance apparatus

-

Animal subjects (mice)

-

Test compounds (Galantamine derivatives)

-

Vehicle control

-

Scopolamine (B1681570) (to induce amnesia, optional)

Procedure:

-

Acclimatization:

-

Allow the mice to acclimatize to the testing room for at least 1 hour before the experiment.

-

-

Training Session (Day 1):

-

Place a mouse in the lit compartment of the apparatus.

-

After a brief habituation period (e.g., 60 seconds), open the door to the dark compartment.

-

When the mouse enters the dark compartment with all four paws, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

-

Record the latency to enter the dark compartment (step-through latency).

-

Immediately after the shock, return the mouse to its home cage.

-

-

Drug Administration:

-

Administer the test compound or vehicle to the mice at a specified time before or after the training session, depending on the experimental design. If inducing amnesia, administer scopolamine before the training.

-

-

Test Session (Day 2, typically 24 hours after training):

-

Place the same mouse back into the lit compartment.

-

Open the door to the dark compartment.

-

Measure the step-through latency, the time it takes for the mouse to re-enter the dark compartment. A cut-off time is usually set (e.g., 300 seconds).

-

-

Data Analysis:

-

Compare the step-through latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Longer latencies in the drug-treated group compared to the vehicle or amnesia group indicate memory enhancement.

-

Caption: Experimental workflow for the Passive Avoidance Test.

Conclusion

The development of galantamine derivatives represents a promising avenue in the quest for more effective treatments for Alzheimer's disease and other neurodegenerative disorders. By systematically modifying the galantamine scaffold, researchers have been able to fine-tune the pharmacological properties of these compounds, leading to derivatives with enhanced AChE inhibitory potency, altered selectivity profiles, and potentially improved pharmacokinetic characteristics. The dual mechanism of action, combining cholinesterase inhibition with allosteric modulation of nicotinic receptors, remains a key advantage. Future research will likely focus on the development of multi-target-directed ligands that not only address the cholinergic deficit but also target other key aspects of AD pathology, such as amyloid-β aggregation and neuroinflammation. The in-depth understanding of the structure-activity relationships and the underlying signaling pathways, as outlined in this guide, will be instrumental in driving these future drug discovery efforts.

References

A Technical Guide to the Natural Sources of Galanthamine-Type Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanthamine (B1674398) is a tertiary isoquinoline (B145761) alkaloid renowned for its role as a selective, reversible, and competitive acetylcholinesterase (AChE) inhibitor.[1] This mechanism of action has established it as a key therapeutic agent for the symptomatic treatment of mild to moderate Alzheimer's disease.[1][2][3] While total chemical synthesis has been achieved, it is often complex and economically challenging due to the molecule's intricate tetracyclic structure.[4] Consequently, the primary commercial supply of galanthamine relies on its extraction from natural plant sources.[5]

This technical guide provides an in-depth overview of the principal natural sources of galanthamine-type alkaloids, presents quantitative data on alkaloid content, details the biosynthetic pathway, and outlines key experimental protocols for extraction and analysis. The information is tailored for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage these natural resources.

Principal Natural Sources

Galanthamine and its related alkaloids are almost exclusively produced by plants belonging to the Amaryllidaceae family.[6][7][8] This family comprises well-known bulbous plants, many of which are cultivated for ornamental purposes. Over 650 different Amaryllidaceae alkaloids have been identified, showcasing significant structural diversity.[2][9]

The genera most notable for producing significant quantities of galanthamine include:

-

Galanthus (Snowdrop): Species such as Galanthus nivalis and Galanthus woronowii were among the first identified sources.[10][11][12]

-

Leucojum (Snowflake): Leucojum aestivum is a major industrial source, particularly in Eastern Europe.[1][13]

-

Narcissus (Daffodil): Various species and numerous cultivars, such as Narcissus pseudonarcissus cv. 'Carlton', are cultivated specifically for galanthamine extraction.[1][13][7][14]

-

Lycoris : Notably Lycoris radiata (Red Spider Lily), which is utilized in China.[1][13][5]

-

Ungernia : Ungernia victoris has been a traditional source in Uzbekistan and Kazakhstan.[1][13]

Other genera within the Amaryllidaceae family where galanthamine has been detected include Amaryllis, Hippeastrum, Zephyranthes, Hymenocallis, Haemanthus, and Sternbergia.[1][13][15]

Quantitative Data on Galanthamine Content

The concentration of galanthamine varies significantly depending on the plant species, cultivar, specific organ (bulbs, leaves, flowers), developmental stage, and environmental growing conditions.[7][15][16] Bulbs are generally the primary organ for commercial extraction.[1][16] The following tables summarize quantitative data from various studies.

Table 1: Galanthamine Content in Key Plant Sources (Bulbs)

| Species / Cultivar | Galanthamine Content (µg/g Dry Weight) | Reference(s) |

| Leucojum aestivum | 28 - 2,104 | [17] |

| Narcissus pseudonarcissus cv. 'Carlton' | 452 - 527 | [16][18] |

| Narcissus pseudonarcissus cv. 'Favourite' | ~1,500 (0.15% DW) | [1] |

| Narcissus cv. 'Yellow Wings' | ~1,400 (0.14% DW) | |

| Narcissus confusus | ~6,000 (0.6% DW) | [1] |

| Narcissus tazetta | 30 - 330 | [19] |

| Galanthus nivalis | 50 - 360 | [19] |

| Galanthus woronowii | 400 - 450 | [11] |

| Ungernia victoris | Up to 5,200 (0.52% DW) | [13] |

| Sternbergia lutea subsp. sicula | 165 (0.0165% DW) | [15] |

Table 2: Galanthamine Content in Plant Leaves

| Species / Cultivar | Galanthamine Content (µg/g Dry Weight) | Reference(s) |

| Galanthus woronowii | 700 - 820 | [11] |

| Narcissus hispanicus | ~4,600 (0.46% DW) | [20] |

| Ungernia victoris | Total Alkaloids: 2,700 - 7,100 (Galanthamine is ~56-57% of total) | [1] |

| Leucojum aestivum (in vitro shoot-clumps) | Traces - 454 | [17] |

Biosynthesis of Galanthamine

The biosynthesis of galanthamine is a complex enzymatic process that begins with the aromatic amino acids L-phenylalanine and L-tyrosine.[2][6] The pathway involves the formation of a key precursor, 4'-O-methylnorbelladine, followed by a critical intramolecular phenol (B47542) coupling reaction that forms the characteristic tetracyclic core of the galanthamine skeleton.[2][6][21]

Key Stages and Enzymes:

-

Precursor Formation : L-phenylalanine is converted to 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA) via the phenylpropanoid pathway, involving enzymes like Phenylalanine Ammonia-Lyase (PAL).[3] L-tyrosine is decarboxylated by Tyrosine Decarboxylase (TYDC) to form tyramine (B21549).[9]

-

Norbelladine Synthesis : 3,4-DHBA and tyramine are condensed by Norbelladine Synthase (NBS) to form norbelladine, the common precursor for most Amaryllidaceae alkaloids.[2]

-

Methylation : Norbelladine undergoes O-methylation by Norbelladine 4'-O-methyltransferase (N4OMT) to yield the crucial intermediate, 4'-O-methylnorbelladine.[2][21]

-

Oxidative Coupling : This is the pivotal step. A cytochrome P450 enzyme (CYP96T1) catalyzes a para-ortho' intramolecular oxidative C-C coupling of 4'-O-methylnorbelladine.[2][14] This reaction forms the dienone intermediate N-demethylnarwedine, establishing the unique spirocyclic structure of galanthamine-type alkaloids.[21]

-

Final Modifications : N-demethylnarwedine is then reduced to N-demethylgalanthamine. The biosynthesis is completed by an N-methylation step to yield the final product, galanthamine.[2][21]

Caption: Biosynthetic pathway of galanthamine from primary amino acid precursors.

Experimental Protocols

The analysis of galanthamine from plant matrices involves two primary stages: extraction/isolation and quantification.

Extraction and Isolation Protocol

A common and effective method for isolating alkaloids is based on acid-base liquid-liquid extraction, which exploits the pH-dependent solubility of alkaloids.[11][22]

Objective: To obtain a purified alkaloid fraction from plant material.

Materials:

-

Dried and finely powdered plant material (e.g., Narcissus bulbs).

-

Organic solvent (e.g., Chloroform (B151607), Dichloromethane).

-

Aqueous acid solution (e.g., 1% Sulfuric Acid, H₂SO₄).

-

Aqueous base solution (e.g., Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH)).

-

Separatory funnel, filter paper, rotary evaporator.

Methodology:

-

Alkalinization and Extraction:

-

Mix 100 g of powdered plant material with a powdered alkali like sodium carbonate to convert alkaloid salts into their free base form.[11]

-

Alternatively, moisten the material with a 10-15% ammonia (B1221849) solution.[22]

-

Transfer the alkalinized material to a Soxhlet apparatus and perform an exhaustive extraction with chloroform for several hours.[22] This extracts the free base alkaloids.

-

-

Acidic Wash:

-

Evaporate the chloroform extract to dryness using a rotary evaporator.

-

Dissolve the resulting residue in a sufficient volume of 1% H₂SO₄. This protonates the alkaloids, making them water-soluble.

-

Wash the acidic aqueous solution with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) in a separatory funnel to remove neutral lipids and pigments. Discard the organic layer.

-

-

Basification and Re-extraction:

-

Carefully basify the clean aqueous layer to a pH > 9 using a concentrated base (e.g., NH₄OH). This deprotonates the alkaloids, returning them to their free base form, which is soluble in organic solvents.

-

Extract the alkaloids from the basified aqueous solution three times with an organic solvent like chloroform or dichloromethane.

-

Combine the organic layers.

-

-

Final Isolation:

-

Dry the combined organic extract over anhydrous sodium sulfate (B86663) and filter.

-

Evaporate the solvent to yield a crude alkaloid mixture. This mixture can be further purified by crystallization or preparative chromatography to isolate pure galanthamine.[11][22]

-

Quantification Protocol: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a robust and widely used method for the routine quantification of galanthamine in plant extracts and pharmaceutical formulations.[23][24]

Objective: To quantify the concentration of galanthamine in an extract.

Materials:

-

Crude or purified plant extract.

-

Galanthamine analytical standard.

-

HPLC-grade acetonitrile (B52724) and water.

-

Trifluoroacetic acid (TFA) or phosphate (B84403) buffer salts.

-

Syringe filters (0.45 µm).

-

HPLC system with a UV detector and a C18 column.

Methodology:

-

Sample and Standard Preparation:

-

Accurately weigh and dissolve the plant extract in the mobile phase or a suitable solvent (e.g., 0.1% TFA in water) to a known concentration.[24]

-

Prepare a stock solution of the galanthamine standard (e.g., 1 mg/mL) and create a series of calibration standards (e.g., 20 to 320 µg/mL) through serial dilution.[25]

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: Inertsil ODS-3V (150 mm × 4.6 mm, 5 µm) or equivalent C18 column.[23]

-

Mobile Phase: An isocratic mixture of phosphate buffer and acetonitrile (e.g., 75:25 v/v) or a gradient of acetonitrile in 0.01% aqueous TFA.[23][24]

-

Flow Rate: 1.0 mL/min.[23]

-

Detection: UV at 230 nm.[23]

-

Injection Volume: 10-20 µL.

-

-

Analysis and Quantification:

-

Inject the calibration standards to generate a standard curve of peak area versus concentration.

-

Inject the prepared sample solutions.

-

Identify the galanthamine peak in the sample chromatogram by comparing its retention time to that of the standard.

-

Quantify the amount of galanthamine in the sample by interpolating its peak area on the calibration curve.

-

Caption: General experimental workflow for galanthamine analysis from plant sources.

Conclusion

The Amaryllidaceae family remains the sole and indispensable natural source of galanthamine, a vital pharmaceutical for Alzheimer's disease management. Species within the Narcissus, Leucojum, and Galanthus genera are the most commercially relevant sources, with alkaloid content showing significant inter- and intra-species variation. The elucidation of the galanthamine biosynthetic pathway has not only deepened our understanding of plant specialized metabolism but also opened avenues for metabolic engineering and biotechnological production in heterologous systems like yeast or other plants.[6][14] Standardized protocols for extraction and quantification, primarily using acid-base chemistry and chromatographic techniques like HPLC and GC-MS, are crucial for quality control and maximizing yields from these valuable botanical resources. Future efforts will likely focus on developing high-yield cultivars and optimizing biotechnological production to ensure a sustainable and stable supply of this critical alkaloid.[14][26]

References

- 1. diposit.ub.edu [diposit.ub.edu]

- 2. benchchem.com [benchchem.com]

- 3. Biosynthesis and Biological Activities of Newly Discovered Amaryllidaceae Alkaloids | MDPI [mdpi.com]

- 4. US6573376B2 - Process for the isolation of galanthamine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Towards a Molecular Understanding of the Biosynthesis of Amaryllidaceae Alkaloids in Support of Their Expanding Medical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cultivating plants for a natural Alzheimer's drug | SUPROGAL Project | Results in Brief | FP7 | CORDIS | European Commission [cordis.europa.eu]

- 8. SUstainable PROduction of GALanthamine by both in vitro and agricultural crops of highly galanthamine-containing plants | FP7 | CORDIS | European Commission [cordis.europa.eu]

- 9. academic.oup.com [academic.oup.com]

- 10. Galantamine - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Frontiers | Biosynthesis of plant neuroactive alkaloids treating Alzheimer’s disease [frontiersin.org]

- 15. Quantification of Galantamine in Sternbergia Species by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Galantamine Quantity and Alkaloid Profile in the Bulbs of Narcissus tazetta and daffodil cultivars (Amaryllidaceae) Grown in Israel - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Alkaloid variability in Leucojum aestivum from wild populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Quantification of galantamine in Narcissus tazetta and Galanthus nivalis (Amaryllidaceae) populations growing wild in Iran | Plant Genetic Resources | Cambridge Core [cambridge.org]

- 20. researchgate.net [researchgate.net]

- 21. soc.chim.it [soc.chim.it]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. files01.core.ac.uk [files01.core.ac.uk]

- 26. Biosynthesis of the Amaryllidaceae alkaloids | Plant Science Today [horizonepublishing.com]

Galanthamine as an acetylcholinesterase inhibitor

An In-depth Technical Guide on Galanthamine (B1674398) as an Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galanthamine, a tertiary alkaloid originally isolated from plants of the Amaryllidaceae family, is a cornerstone in the symptomatic treatment of mild to moderate Alzheimer's disease (AD).[1] Its therapeutic efficacy is primarily attributed to a dual mechanism of action: the competitive and reversible inhibition of acetylcholinesterase (AChE) and the allosteric potentiation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[2][3] This guide provides a comprehensive technical overview of galanthamine's core function as an AChE inhibitor, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and relevant pathways.

Core Mechanism: Acetylcholinesterase Inhibition

In neurodegenerative diseases like Alzheimer's, a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline.[4] Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft, terminating its signal.[4] Galanthamine functions as a competitive and reversible inhibitor of AChE.[1][5] By binding to the active site of the enzyme, it prevents the breakdown of ACh, thereby increasing the concentration and prolonging the availability of this neurotransmitter in the synapse. This enhancement of cholinergic neurotransmission is believed to be the principal basis for its cognitive-enhancing effects.[2]

Molecular Binding and Structural Insights

X-ray crystallography studies of galanthamine complexed with AChE from Torpedo californica and recombinant human AChE (rhAChE) have elucidated the specific molecular interactions underpinning its inhibitory activity.[6][7][8][9]

-

Binding Site: Galanthamine binds at the base of the active site gorge of the AChE enzyme.[6][7]

-

Key Interactions: It establishes interactions with residues in both the choline-binding site (or peripheral anionic site) and the acyl-binding pocket.[6][10] The cyclohexene (B86901) ring's double bond stacks against the indole (B1671886) ring of Trp-84.[6] A strong hydrogen bond (approximately 2.7 Å) is formed between the hydroxyl group of galanthamine and the residue Glu-199.[6]

-

Orientation: The tertiary amine group of galanthamine does not interact closely with Trp-84; instead, it appears to form a non-conventional hydrogen bond with Asp-72 near the top of the gorge.[6][7]

The rigid nature of the galanthamine molecule results in a low entropy cost for binding, contributing to its relatively tight interaction with the enzyme.[6]

Selectivity Profile

Galanthamine exhibits significant selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE), another cholinesterase enzyme found in the brain whose role in cognition is less defined.[2] This selectivity is considered advantageous, as inhibition of BuChE may lead to undesirable side effects. Studies have reported that galanthamine is between 14 to over 50-fold more selective for AChE than for BuChE.[2][11][12]

Quantitative Data: Inhibitory Potency

The inhibitory potency of galanthamine is quantified by its half-maximal inhibitory concentration (IC50) and its inhibitory constant (Ki). These values vary depending on the enzyme source and experimental conditions.

| Parameter | Enzyme Source | Value | Reference(s) |

| IC50 | Acetylcholinesterase (AChE) | 0.85 µM | [11] |

| Butyrylcholinesterase (BuChE) | 12.1 µM | [11] | |

| Human Brain AChE (Frontal Cortex) | 3.2 µmol/L | [2] | |

| Human Brain AChE (Hippocampus) | 2.8 µmol/L | [2] | |

| Acetylcholinesterase (AChE) | 410 nM | [12][13] | |

| Human AChE | 0.31 µg/mL | [5] | |

| Human BuChE | 9.9 µg/mL | [5] | |

| SH-SY5Y Cell Line AChE | 556.01 µM | [14] | |

| Ki | Rat Brain AChE | 7.1 µg/g | [2][15] |

| Mouse Brain AChE | 8.3 µg/g | [2][15] | |

| Rabbit Brain AChE | 19.1 µg/g | [2][15] | |

| Recombinant Human AChE | 62 - 540 nM | [8] |

Secondary Mechanism: Allosteric Modulation of nAChRs

Beyond its primary role as an AChE inhibitor, galanthamine also functions as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs).[1][2][16] It binds to an allosteric site on the receptor, distinct from the acetylcholine binding site, inducing a conformational change that increases the receptor's sensitivity to ACh.[1][2] This potentiation of the nicotinic response further augments cholinergic neurotransmission.

However, there is some controversy in the literature, with at least one study concluding that galanthamine is not a PAM of the major nAChR subtypes in the mammalian brain (α7 and α4β2), but rather acts as an open-channel pore blocker at higher concentrations.[17] Despite this, many in vivo studies suggest that effects beyond simple AChE inhibition, likely related to nAChR modulation, contribute to its therapeutic profile.[3][18] This allosteric modulation can lead to downstream effects, including the potentiation of neurotransmitter release such as dopamine.[3][19][20]

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the rate of AChE-catalyzed hydrolysis of acetylthiocholine, where the product, thiocholine, reacts with Ellman's reagent (DTNB) to produce a colored anion.

Materials:

-

Acetylcholinesterase (AChE) solution (from electric eel, human erythrocytes, or recombinant)

-

0.1 M Phosphate (B84403) buffer (pH 8.0)

-

Substrate: Acetylthiocholine iodide (ATCI) solution

-

Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Test compound (Galanthamine) solutions at various concentrations

-

96-well microplate

-

Microplate reader (412 nm absorbance)

Procedure:

-

Preparation: Prepare all solutions in 0.1 M phosphate buffer, pH 8.0. Serially dilute the galanthamine stock solution to obtain a range of test concentrations.

-

Reaction Mixture: To each well of a 96-well plate, add:

-

20 µL of the test compound solution (or buffer for control).

-

140 µL of 0.1 M phosphate buffer (pH 8.0).

-

20 µL of AChE enzyme solution.

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

-

Initiation of Reaction: Add 10 µL of DTNB solution to each well, followed by 10 µL of the ATCI substrate solution to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for a duration of 5-10 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration.

-

Determine the percentage of inhibition for each galanthamine concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Pharmacokinetic Profile

Galanthamine exhibits a favorable pharmacokinetic profile for clinical use.

| Parameter | Value | Reference(s) |

| Bioavailability | ~90% (oral) | [21][22][23] |

| Time to Peak (Tmax) | ~1 hour (Immediate Release) | [22][24] |

| Elimination Half-life | ~7-8 hours | [24] |

| Volume of Distribution (Vd) | 175 - 193 L | [22][24] |

| Plasma Protein Binding | 18% (low) | [22] |

| Metabolism | Primarily via Cytochrome P450 (CYP2D6 and CYP3A4) | [21][23] |

| Excretion | ~20-25% excreted unchanged in urine | [24] |

Pharmacokinetic Considerations:

-

Food Effect: Food does not significantly affect the overall exposure (AUC) but can decrease Cmax by 25% and delay Tmax by 1.5 hours.[22]

-

Hepatic Impairment: Clearance is reduced in patients with moderate hepatic impairment, necessitating a slower dose-escalation schedule. Use is not recommended in severe hepatic impairment.[22][25]

-

Drug Interactions: Co-administration with strong CYP2D6 (e.g., paroxetine) or CYP3A4 (e.g., ketoconazole) inhibitors can increase galantamine exposure by 30-40%.[24]

Clinical Trials and Efficacy

Numerous randomized, double-blind, placebo-controlled trials have established the efficacy and safety of galantamine in patients with mild to moderate Alzheimer's disease.[26][27][28][29]

-

Primary Outcomes: Trials consistently demonstrate a statistically significant, albeit modest, improvement in cognitive function compared to placebo, as measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog).[27][28][29] Global function, assessed by instruments like the Clinician's Interview-Based Impression of Change plus Caregiver Input (CIBIC-plus), also shows significant benefits.[28][29]

-

Secondary Outcomes: Benefits have also been observed in activities of daily living (ADLs) and behavioral symptoms.[28]

-

Dosage: The most efficacious and licensed maintenance dose range is typically 16-24 mg/day, administered orally.[26][28] Treatment protocols involve a slow dose escalation over several weeks to enhance tolerability.[28]

-

Long-term Studies: A 2-year study suggested that galantamine treatment was associated with a lower mortality rate compared to placebo and a significant reduction in cognitive and functional decline over the study period.[30]

Conclusion

Galanthamine's value in the management of Alzheimer's disease is rooted in its well-characterized dual mechanism of action. As a competitive, reversible acetylcholinesterase inhibitor, it effectively enhances cholinergic neurotransmission by increasing the synaptic availability of acetylcholine. This primary action is complemented by its role as an allosteric potentiator of nicotinic receptors, which may provide additional therapeutic benefits. Its favorable pharmacokinetic profile and demonstrated efficacy in large-scale clinical trials solidify its position as a key agent in the symptomatic treatment of cognitive decline in Alzheimer's disease. Continued research into dual-action cholinergic agents like galantamine remains a promising avenue for the development of more effective neurotherapeutics.

References

- 1. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine ameliorates the cognitive dysfunction in beta amyloid25-35 i.c.v.-injected mice: involvement of dopaminergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Structure of acetylcholinesterase complexed with (-)-galanthamine at 2.3 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Three-dimensional structure of a complex of galanthamine (Nivalin) with acetylcholinesterase from Torpedo californica: implications for the design of new anti-Alzheimer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. Galantamine Derivatives as Acetylcholinesterase Inhibitors: Docking, Design, Synthesis, and Inhibitory Activity | Springer Nature Experiments [experiments.springernature.com]

- 11. Galanthamine hydrobromide, Alkaloid acetylcholinesterase inhibitor (CAS 1953-04-4) | Abcam [abcam.com]

- 12. Galanthamine, cholinesterase inhibitor (CAS 357-70-0) | Abcam [abcam.com]

- 13. taiclone.com [taiclone.com]

- 14. Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Galantamine, an acetylcholinesterase inhibitor and positive allosteric modulator of nicotinic acetylcholine receptors, attenuates nicotine taking and seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Beyond in vitro data: a review of in vivo evidence regarding the allosteric potentiating effect of galantamine on nicotinic acetylcholine receptors in Alzheimer's neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]